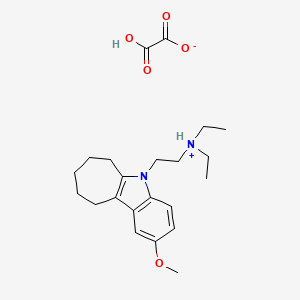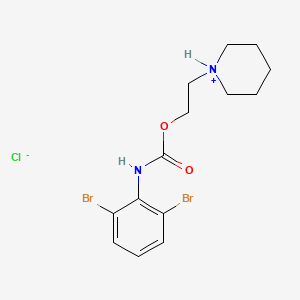
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride is a chemical compound with the molecular formula C14H19Br2ClN2O2 and a molecular weight of 442.62 g/mol It is a derivative of carbanilic acid and contains a piperidine moiety, which is a six-membered heterocycle with one nitrogen atom
Vorbereitungsmethoden
The synthesis of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride typically involves the reaction of 2,6-dibromocarbanilic acid with 2-piperidinoethanol in the presence of hydrochloric acid . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine moiety can interact with various biological molecules, potentially modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Piperidinoethyl 2,6-dibromocarbanilate hydrochloride can be compared with other similar compounds, such as:
2,6-Dibromocarbanilic acid 2-piperidinoethyl ester: This compound is similar in structure but lacks the hydrochloride component.
2-Piperidinoethyl 2,6-dibromobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
20229-07-6 |
|---|---|
Molekularformel |
C14H19Br2ClN2O2 |
Molekulargewicht |
442.57 g/mol |
IUPAC-Name |
2-piperidin-1-ium-1-ylethyl N-(2,6-dibromophenyl)carbamate;chloride |
InChI |
InChI=1S/C14H18Br2N2O2.ClH/c15-11-5-4-6-12(16)13(11)17-14(19)20-10-9-18-7-2-1-3-8-18;/h4-6H,1-3,7-10H2,(H,17,19);1H |
InChI-Schlüssel |
GOLLOENUSIVWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CCOC(=O)NC2=C(C=CC=C2Br)Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


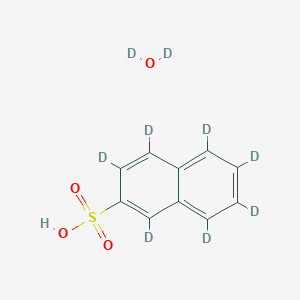

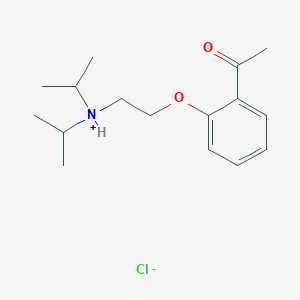
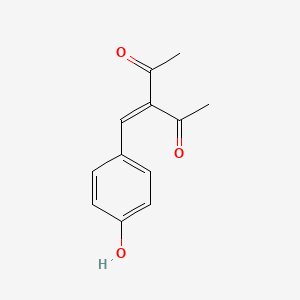
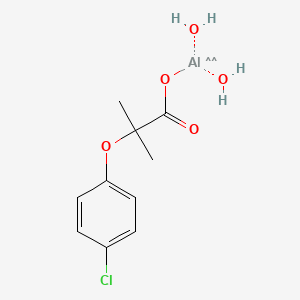

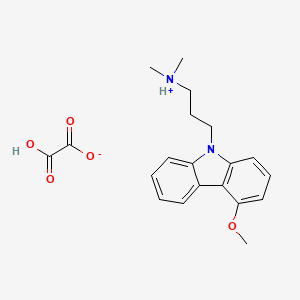
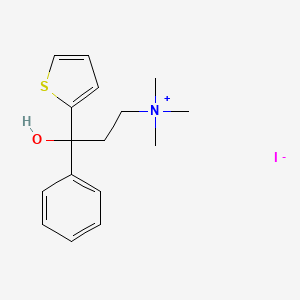

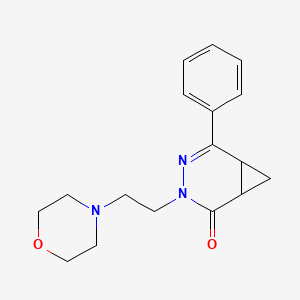
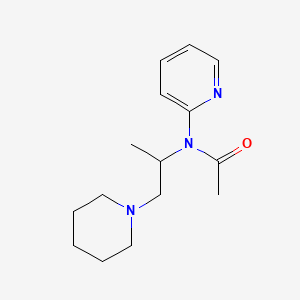

![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
